1-(3-Methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid 1-(3-Methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 926192-06-5
VCID: VC8422981
InChI: InChI=1S/C13H16O3/c1-9-4-5-10(8-11(9)16-2)13(12(14)15)6-3-7-13/h4-5,8H,3,6-7H2,1-2H3,(H,14,15)
SMILES: CC1=C(C=C(C=C1)C2(CCC2)C(=O)O)OC
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol

1-(3-Methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid

CAS No.: 926192-06-5

Cat. No.: VC8422981

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid - 926192-06-5

Specification

CAS No. 926192-06-5
Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
IUPAC Name 1-(3-methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C13H16O3/c1-9-4-5-10(8-11(9)16-2)13(12(14)15)6-3-7-13/h4-5,8H,3,6-7H2,1-2H3,(H,14,15)
Standard InChI Key SHJPZELYOPLLSZ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2(CCC2)C(=O)O)OC
Canonical SMILES CC1=C(C=C(C=C1)C2(CCC2)C(=O)O)OC

Introduction

Structural and Molecular Characteristics

1-(3-Methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid features a cyclobutane ring substituted with a 3-methoxy-4-methylphenyl group and a carboxylic acid moiety. Its IUPAC name reflects the substituents’ positions: the methoxy group occupies the third carbon of the phenyl ring, while a methyl group resides at the fourth position.

Molecular Formula and Weight

  • Molecular Formula: C₁₃H₁₆O₃

  • Molecular Weight: 220.26 g/mol .

  • SMILES: O=C(C1(C2=CC=C(C)C(OC)=C2)CCC1)O .

The cyclobutane ring introduces strain due to its non-planar structure, which influences reactivity and conformational stability. The carboxylic acid group enables hydrogen bonding and salt formation, critical for interactions in biological systems.

Spectral Identification

  • Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O-H stretch) confirm the carboxylic acid group .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons (δ 6.5–7.2 ppm), methoxy singlet (δ 3.8 ppm), and cyclobutane protons (δ 2.0–3.0 ppm) .

    • ¹³C NMR: Carbonyl carbon at ~175 ppm, aromatic carbons (110–150 ppm), and cyclobutane carbons (25–40 ppm) .

PropertyValue
CAS Number926192-06-5
Purity≥95% (HPLC)
Storage Temperature-20°C
SolubilityDMSO, Methanol

Physicochemical Properties

Solubility and Partitioning

  • LogP (Octanol-Water): Predicted ~2.1 (moderate lipophilicity) .

  • Aqueous Solubility: Low (<1 mg/mL) due to hydrophobic aryl and cyclobutane groups .

Comparative Analysis with Structural Analogs

1-(4-Methylphenyl)cyclobutane-1-carboxylic Acid (CAS 50921-38-5)

  • Molecular Weight: 190.24 g/mol .

  • Key Difference: Lacks the methoxy group, reducing polarity (LogP ~2.5) .

3-Methylcyclobutane-1-carboxylic Acid (CAS 57252-83-2)

  • Molecular Weight: 114.14 g/mol .

  • Application: Used in fragrance synthesis due to volatile nature .

CompoundMW (g/mol)LogPApplication
Target Compound220.262.1Drug Intermediate
1-(4-Methylphenyl) analog190.242.5Coordination Polymers
3-Methylcyclobutane analog114.141.8Fragrance Industry

Future Directions

  • Stereocontrolled Synthesis: Advances in C–H activation could yield enantiopure versions for chiral drug development.

  • Biological Screening: Prioritize assays against kinase and protease targets.

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